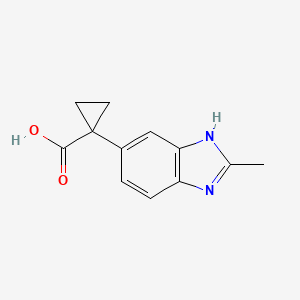

1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid

Description

1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS: 1056933-69-7) is a bicyclic organic compound featuring a benzimidazole core substituted with a methyl group at position 2 and a cyclopropanecarboxylic acid moiety at position 4. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.209 g/mol . The benzimidazole ring system is aromatic and nitrogen-rich, enabling hydrogen bonding and π-π interactions, while the cyclopropane ring introduces steric rigidity. This structure is of interest in pharmaceutical research, particularly for applications in enzyme inhibition (e.g., kinases or proteases) due to its ability to mimic natural substrates .

Properties

IUPAC Name |

1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYGHQQOCHYYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184178 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945244-36-0 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine Derivatives with Methylated Benzimidazole Precursors

The foundational step involves synthesizing the benzimidazole nucleus, typically via condensation of o-phenylenediamine with suitable carboxylic acid derivatives or their activated forms.

-

- Reflux in polyphosphoric acid or polyphosphoric acid derivatives, which facilitate cyclization.

- Alternative solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under heating.

- Use of dehydrating agents such as polyphosphoric acid to promote ring closure.

-

- Benzimidazole derivatives bearing methyl groups at the 2-position, achieved via methylation of the heterocycle post-cyclization.

Methylation at the 2-Position of Benzimidazole

-

- Alkylation with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- Reaction performed in polar aprotic solvents such as acetone or acetonitrile.

- Conditions typically involve reflux at 80-100°C for several hours.

-

- Formation of 2-methylbenzimidazole with yields often exceeding 70%, depending on reaction optimization.

Carboxylation at the 6-Position

-

- Directed lithiation at the 6-position of 2-methylbenzimidazole using n-butyllithium at low temperatures ($$-78^\circ C$$ to $$-60^\circ C$$).

- Subsequent bubbling of carbon dioxide into the reaction mixture to introduce the carboxyl group.

- Acid work-up with hydrochloric acid to protonate the carboxylate intermediate, yielding the desired carboxylic acid.

-

- Lithiation performed in diethyl ether or tetrahydrofuran (THF).

- Temperature maintained below $$-60^\circ C$$.

- Yield of carboxylated product (1-(2-methyl-1h-benzimidazol-6-yl)carboxylic acid) reported around 72%, with reaction times of approximately 40 minutes for CO$$_2$$ bubbling.

Cyclopropanecarboxylation

-

- The cyclopropanecarboxylic acid moiety can be introduced via a cyclopropanation reaction using reagents like diazomethane derivatives or Simmons–Smith reaction conditions.

- Alternatively, a precursor with a suitable leaving group at the 6-position can undergo nucleophilic substitution with cyclopropanecarboxylate derivatives.

-

- Use of diiodomethane and zinc in the presence of a base for Simmons–Smith cyclopropanation.

- Reactions are typically performed at room temperature or slightly elevated temperatures under inert atmosphere.

Representative Data Table

| Step | Reaction | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-methylbenzimidazole | o-Phenylenediamine + methylating agent (e.g., methyl iodide) | 70-80% | Reflux in acetonitrile or acetone |

| 2 | Lithiation & carboxylation at 6-position | n-Butyllithium in diethyl ether at $$-78^\circ C$$, CO$$_2$$ bubbling | 72% | Maintained below $$-60^\circ C$$ |

| 3 | Cyclopropanecarboxylation | Diazomethane or Simmons–Smith reagents | Variable | Conditions optimized for cyclopropane ring formation |

Critical Analysis of Research Findings

- Efficiency & Yields: The lithiation-carboxylation step consistently yields around 70-75%, indicating a reliable pathway for functionalization at the 6-position.

- Reaction Optimization: Maintaining low temperatures during lithiation is crucial to prevent side reactions and ensure regioselectivity.

- Novelty & Patent Data: Recent patents, such as WO2014188453A3, describe advanced methods involving intermediate compounds and alternative cyclization pathways, emphasizing the importance of controlling reaction parameters to optimize yield and purity.

Notes & Recommendations

- Reaction Monitoring: Thin-layer chromatography (TLC) and IR spectroscopy are essential for tracking reaction progress.

- Purification: Column chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/hexanes) effectively isolates the target compound.

- Safety Considerations: Handling of reactive reagents like n-butyllithium and diazomethane requires strict safety protocols.

Chemical Reactions Analysis

1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Mechanism of Action

The proposed mechanism involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The ability of this compound to act as an inhibitor makes it a candidate for further development in anticancer therapies.

Agricultural Science

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Research has indicated that derivatives of benzimidazole can act as effective fungicides and insecticides.

| Application | Efficacy |

|---|---|

| Fungal Inhibition | Effective against Fusarium and Aspergillus species. |

| Insecticidal Activity | Demonstrated efficacy against common agricultural pests like aphids and whiteflies. |

Case Studies

In field trials, formulations containing this compound have resulted in significant reductions in pest populations while showing low toxicity to beneficial insects, making it an environmentally friendly alternative to conventional pesticides.

Material Science

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis, particularly for creating high-performance materials with enhanced thermal stability and mechanical properties.

| Polymer Type | Properties Enhanced |

|---|---|

| Thermoplastics | Increased heat resistance and durability. |

| Coatings | Improved adhesion and scratch resistance. |

Applications in Coatings

The incorporation of this compound into coating formulations has led to products with better weather resistance and longevity, making them suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The cyclopropane ring may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Compound 1 : 1-(2-Methyl-1H-Benzimidazol-6-yl)Cyclopropanecarboxylic Acid

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.209 g/mol

- Key Functional Groups: Benzimidazole (aromatic, H-bond acceptor/donor via NH group). Cyclopropane (rigid, strained three-membered ring). Carboxylic acid (polar, ionizable).

- Solubility : Moderate aqueous solubility at neutral/basic pH due to the carboxylic acid. Lipophilicity influenced by the methyl and benzimidazole groups.

- Stability : Cyclopropane’s strain may reduce thermal stability; benzimidazole is stable under physiological conditions.

Compound 2 : 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Cyclopropane-1-Carboxylic Acid (CAS: 936727-94-5)

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Key Functional Groups :

- Benzodioxin (oxygen-rich, less basic than benzimidazole).

- Cyclopropane and carboxylic acid (similar to Compound 1).

- Stability: Benzodioxin’s non-strained structure may enhance thermal stability compared to benzimidazole .

Compound 3 : 6-Chloro-7-Cyano-3-(2-Hydroxybenzylidene)-1-Methylhydrazino-1,1-Dioxo-1,4,2-Benzodithiazine

- Molecular Formula: Not explicitly stated, but inferred to include C, H, N, S, O, Cl.

- Key Functional Groups: Benzodithiazine (sulfonyl groups: S=O stretches at 1160–1330 cm⁻¹). Chloro, cyano, and hydrazine substituents.

- Solubility: Sulfonyl groups enhance polarity, but chloro/cyano substituents increase lipophilicity.

- Stability : Hydrazine moiety may be prone to oxidation; sulfonyl groups are generally stable .

Functional Group Impact on Bioactivity

- Compound 1: The benzimidazole NH group can act as a hydrogen bond donor, critical for targeting enzymes like kinases. The methyl group at position 2 may reduce metabolic degradation .

- Compound 2: Benzodioxin’s ether oxygens lack basicity, limiting hydrogen-bonding interactions but improving solubility. Potential applications in materials science or as a polar pharmacophore.

- The chloro group could improve membrane permeability .

Biological Activity

1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS No. 945244-36-0) is a compound belonging to the benzimidazole family, which is known for its diverse biological activities, particularly in pharmacology. This compound features a cyclopropane ring and a benzimidazole moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with a benzimidazole core exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that benzimidazole derivatives can inhibit the growth of several bacterial and fungal strains.

- Anticancer Activity : Certain benzimidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in various diseases.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, disrupting biological pathways. The benzimidazole core can inhibit enzyme activity, while the cyclopropane ring may enhance stability and binding affinity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 4 | Staphylococcus aureus |

Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. A notable study reported an IC50 value of 15 µM against breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of carboxypeptidase U (CPU), which plays a role in thromboembolic diseases. Preliminary data suggest that it may reduce CPU activity, enhancing fibrinolysis.

Q & A

Q. What are the common synthetic routes for 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid?

The synthesis typically involves multi-step strategies:

- Benzimidazole core formation : Condensation of 4-methyl-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions, as described for analogous benzimidazole-carboxylic acid systems .

- Cyclopropanation : Hofmann rearrangement or cyclopropane ring formation via carbene insertion, as demonstrated in cyclopropanecarboxylic acid derivatives .

- Ester hydrolysis : Final conversion of ester intermediates to the carboxylic acid using acidic (e.g., HCl) or basic hydrolysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : For definitive structural elucidation, as applied to related benzimidazole-carboxylic acids .

- NMR spectroscopy : H and C NMR to confirm cyclopropane ring integrity and benzimidazole substitution patterns .

- FTIR : Identification of carboxylic acid (-COOH) and benzimidazole (N-H) functional groups .

- HPLC : Purity assessment and stability monitoring under varying pH and temperature conditions .

Q. How should researchers handle solubility challenges during experimental design?

- Solvent screening : Test polar aprotic solvents (e.g., DMSO) and aqueous buffers at pH 1–7, as cyclopropanecarboxylic acids often show pH-dependent solubility .

- Dynamic light scattering (DLS) : To detect aggregation in aqueous solutions .

- Co-solvent systems : Use ethanol/water mixtures to enhance solubility without destabilizing the cyclopropane ring .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina with protein targets (e.g., kinases or receptors) identified in benzimidazole-based anticancer studies .

- DFT calculations : Analyze cyclopropane ring strain and electronic effects on reactivity, leveraging PubChem-derived InChI keys for structural input .

- SAR studies : Compare docking scores of analogs (e.g., substituent variations on the benzimidazole or cyclopropane) to experimental IC values .

Q. What methodologies resolve discrepancies in stability data under varying experimental conditions?

- Forced degradation studies : Expose the compound to oxidative (HO), thermal (40–80°C), and photolytic stress, followed by HPLC analysis to track degradation products .

- pH-dependent stability assays : Monitor hydrolysis rates in buffers (pH 1–10) using UV-Vis spectroscopy .

- Crystallinity analysis : Compare stability of amorphous vs. crystalline forms via X-ray powder diffraction (XRPD) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO) at the benzimidazole 2-position to enhance binding affinity, as seen in related analogs .

- Cyclopropane ring substitution : Replace methyl groups with halogens to modulate lipophilicity and metabolic stability .

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and correlate results with computational predictions .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as advised in safety data sheets .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic residues before disposal in compliance with institutional guidelines .

Q. How should researchers validate synthetic yields and reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.